
Myristoylated ARF6 (2-13)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoylated ARF6 (2-13) is a peptide derived from the ADP-ribosylation factor 6 (ARF6), a small GTPase involved in various cellular processes, including membrane trafficking and cytoskeletal dynamics. The myristoylation of ARF6 at its N-terminal glycine residue is crucial for its membrane association and function. This modification enhances the peptide’s ability to interact with cellular membranes and participate in signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of myristoylated ARF6 (2-13) involves the synthesis of the peptide followed by the attachment of a myristoyl group to the N-terminal glycine. The peptide synthesis can be achieved using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the peptide synthesis, the myristoyl group is attached using N-myristoyltransferase (NMT) enzymes, which catalyze the transfer of myristic acid to the N-terminal glycine .
Industrial Production Methods
Industrial production of myristoylated ARF6 (2-13) typically involves recombinant expression systems. The gene encoding ARF6 is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells are then cultured, and the expressed protein is purified. The myristoylation is achieved either in vivo by co-expressing NMT or in vitro by incubating the purified protein with NMT and myristic acid .
Chemical Reactions Analysis
Types of Reactions
Myristoylated ARF6 (2-13) primarily undergoes lipidation reactions, specifically N-myristoylation. This modification is essential for its membrane association and function. The peptide can also participate in protein-protein interactions and signaling pathways, where it may undergo phosphorylation or other post-translational modifications .
Common Reagents and Conditions
The key reagents for the myristoylation reaction include myristic acid and N-myristoyltransferase. The reaction conditions typically involve an aqueous buffer system at physiological pH and temperature, ensuring optimal enzyme activity. The presence of divalent cations, such as magnesium or calcium, may be required for enzyme function .
Major Products Formed
The primary product of the myristoylation reaction is the myristoylated ARF6 (2-13) peptide. This modified peptide exhibits enhanced membrane-binding properties and is capable of participating in various cellular signaling pathways .
Scientific Research Applications
Myristoylated ARF6 (2-13) has numerous applications in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology. It is used to study the role of ARF6 in membrane trafficking, cytoskeletal dynamics, and signal transduction. The peptide is also employed in investigations of cellular processes such as endocytosis, exocytosis, and phagocytosis .
In medicine, myristoylated ARF6 (2-13) is utilized to explore its potential as a therapeutic target for diseases involving dysregulated ARF6 activity, such as cancer and neurodegenerative disorders. The peptide’s ability to modulate ARF6 signaling pathways makes it a valuable tool for drug discovery and development .
Mechanism of Action
Myristoylated ARF6 (2-13) exerts its effects by interacting with cellular membranes and participating in signaling pathways. The myristoylation of ARF6 enhances its membrane association, allowing it to localize to specific cellular compartments. Once localized, ARF6 can interact with various effector proteins, such as phospholipase D and phosphatidylinositol 4-phosphate 5-kinase, to regulate membrane trafficking and cytoskeletal dynamics .
The peptide also plays a role in the activation of signaling pathways, such as the MyD88–ARNO–ARF6 axis, which is involved in immune responses and inflammation. By modulating these pathways, myristoylated ARF6 (2-13) can influence cellular processes such as endocytosis, exocytosis, and phagocytosis .
Comparison with Similar Compounds
Similar Compounds
Myristoylated ARF1: Another member of the ARF family, myristoylated ARF1, shares similar functions in membrane trafficking and cytoskeletal dynamics.
Myristoylated ARL1: ARL1 is an ARF-like protein that also undergoes myristoylation.
Uniqueness of Myristoylated ARF6 (2-13)
Myristoylated ARF6 (2-13) is unique due to its specific involvement in plasma membrane and endosomal trafficking. Its ability to modulate the MyD88–ARNO–ARF6 signaling axis distinguishes it from other myristoylated proteins. This unique role makes it a valuable tool for studying cellular processes and developing therapeutic strategies targeting ARF6-mediated pathways .
Properties
Molecular Formula |
C74H128N16O18 |
|---|---|
Molecular Weight |
1529.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-(tetradecanoylamino)acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)81-50(31-23-26-37-75)67(100)89-63(47(5)6)72(105)86-54(40-46(3)4)69(102)88-57(45-91)71(104)84-52(33-25-28-39-77)68(101)90-64(48(7)9-2)73(106)87-55(41-49-29-20-19-21-30-49)65(98)80-44-61(95)82-56(42-58(78)92)70(103)83-51(32-24-27-38-76)66(99)85-53(74(107)108)35-36-62(96)97/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,99)(H,86,105)(H,87,106)(H,88,102)(H,89,100)(H,90,101)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI Key |
JMJZFORRQXFFPL-XCJQKTEBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)

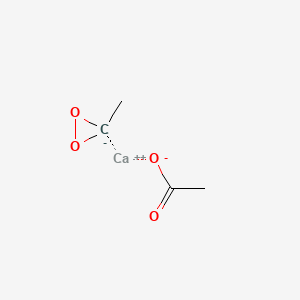
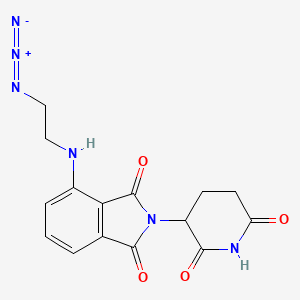
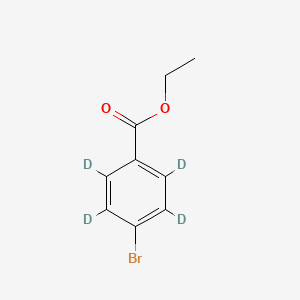

![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)

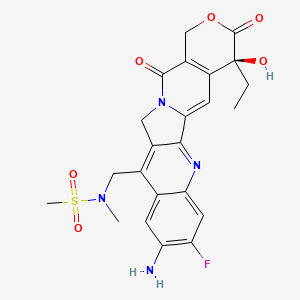
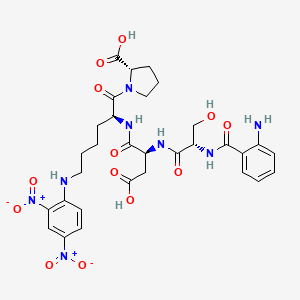
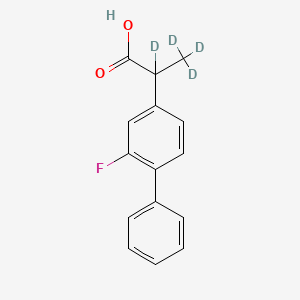
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
